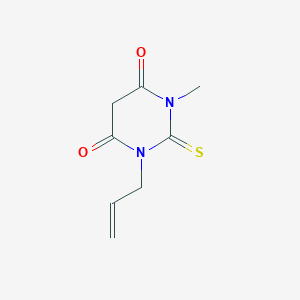

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Description

Properties

Molecular Formula |

C8H10N2O2S |

|---|---|

Molecular Weight |

198.24 g/mol |

IUPAC Name |

1-methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C8H10N2O2S/c1-3-4-10-7(12)5-6(11)9(2)8(10)13/h3H,1,4-5H2,2H3 |

InChI Key |

ZUNUZTGIGXPICL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CC(=O)N(C1=S)CC=C |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Thiobarbituric acid derivatives are typically synthesized via cyclocondensation of thioureas with malonic acid esters or diketones. For 1-methyl-3-allyl derivatives, the following strategies are employed:

Direct Condensation Using N-Substituted Thioureas

The most common method involves reacting N-methyl-N-allyl thiourea with diethyl malonate in the presence of a strong base (e.g., sodium ethoxide). This one-pot reaction forms the diazinane ring via nucleophilic attack and cyclization.

Reaction Scheme:

$$

\text{NH}2\text{CSNH}2 \xrightarrow[\text{Alkylation}]{\text{CH}3\text{I / CH}2=\text{CHCH}2\text{Br}} \text{CH}3\text{NHC}(\text{S})\text{NHCH}2\text{CH}=\text{CH}2 \xrightarrow[\text{NaOEt}]{\text{Diethyl malonate}} \text{Target Compound}

$$

Key Conditions:

- Base: Sodium ethoxide (2–4 equivalents) in anhydrous ethanol.

- Temperature: Reflux (78°C) for 6–12 hours.

- Workup: Acidification with HCl (pH 1–2) precipitates the product.

Challenges:

Stepwise Alkylation of Thiobarbituric Acid

An alternative approach involves sequential alkylation of unsubstituted thiobarbituric acid:

Synthesis of 1-Methyl-2-thiobarbituric Acid

- Methylation: Treat thiobarbituric acid with methyl iodide in DMF/K$$2$$CO$$3$$ to yield 1-methyl-2-thiobarbituric acid.

- Allylation: React the monomethylated product with allyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide).

Optimized Parameters:

Knoevenagel Condensation for Functionalization

For derivatives requiring additional substituents (e.g., aryl groups), a Knoevenagel condensation is employed post-cyclization:

Procedure:

- React 1-methyl-3-allyl thiobarbituric acid with aldehydes (e.g., benzaldehyde) in ethanol containing catalytic piperidine.

- Heat at 60°C for 4 hours to form α,β-unsaturated derivatives.

Example:

$$

\text{Target Compound} + \text{PhCHO} \rightarrow \text{5-Benzylidene-1-methyl-3-allyl-2-thiobarbituric acid}

$$

Industrial-Scale Production

A Chinese patent (CN104892528A) outlines a scalable method for 2-thiobarbiturates:

Process Overview:

- Reagents:

- Diethyl malonate (1.0 eq)

- N-Methyl-N-allyl thiourea (1.2 eq)

- Sodium ethoxide (3.0 eq)

- Steps:

- Dissolve sodium ethoxide in ethanol, add thiourea, and stir at 50°C.

- Add diethyl malonate dropwise, reflux for 8 hours.

- Quench with HCl, filter, and wash with ice-cold ethanol.

Scale-Up Data:

| Parameter | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield | 68% | 72% |

| Purity (HPLC) | 95% | 97% |

| Reaction Time | 8 hours | 6 hours |

Structural Validation and Characterization

Post-synthesis analysis confirms the product’s identity:

Spectroscopic Data:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Condensation | 68–75 | 95–97 | High | Moderate |

| Stepwise Alkylation | 65–72 | 90–93 | Moderate | Low |

| Knoevenagel Reaction | 58–64 | 88–90 | Low | High |

Recommendations:

- Lab-Scale: Direct condensation offers the best balance of yield and purity.

- Industrial Use: Patent-derived sodium ethoxide method ensures reproducibility at scale.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at different positions on the diazinane ring, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound. Substitution reactions can lead to a variety of substituted diazinane derivatives .

Scientific Research Applications

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may be beneficial.

Mechanism of Action

The mechanism of action of 1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with structurally related thiobarbiturates and barbiturates, focusing on substituent variations, molecular properties, and reported applications.

Comparison Table

*Estimated based on molecular formula.

Key Differences and Implications

Substituent Effects

- Position 1 vs. Position 5 Substitutions: The target compound’s methyl group at position 1 contrasts with thiamylal’s pentan-2-yl group at position 5 .

- Aromatic vs. Aliphatic Groups : Compounds like 5-(3,4-dichlorophenyl)-5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione and primidone demonstrate that aromatic substituents enhance binding to proteins (e.g., FABP4) or receptors, while aliphatic groups (e.g., prop-2-enyl) favor rapid distribution.

Sulfur Substitution

The sulfanylidene (C=S) group at position 2 increases acidity compared to barbiturates (C=O), altering solubility and hydrogen-bonding capacity. This may enhance membrane permeability but reduce stability in alkaline conditions .

Pharmacological Activity

- Thiamylal : Used as an anesthetic due to its rapid action and high lipid solubility from pentan-2-yl and prop-2-enyl groups .

- Primidone: Lacks sulfur but retains anticonvulsant activity via metabolism to phenobarbital, highlighting the importance of substituent flexibility .

- FABP4 Inhibitor : The dichlorophenyl-substituted derivative shows targeted enzyme inhibition, suggesting substituent-driven selectivity .

Biological Activity

1-Methyl-3-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as thiohexital, is a compound with notable biological activities. Its structure includes a diazinane core with sulfanylidene and prop-2-enyl substituents, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 264.34 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 264.34 g/mol |

| Density | 1.2 g/cm³ |

| LogP | 1.7869 |

| Melting Point | Not Available |

This compound exhibits various biological activities through multiple mechanisms:

1. Antimicrobial Activity

Research indicates that thiohexital possesses antimicrobial properties against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

2. Antioxidant Activity

The compound has demonstrated significant antioxidant activity in vitro, which is crucial for protecting cells from oxidative stress. This activity is often measured using assays such as DPPH and ABTS radical scavenging tests.

3. Enzyme Inhibition

Thiohexital has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

Several studies have evaluated the biological effects of thiohexital:

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of thiohexital against various pathogens. The results indicated that thiohexital exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Antioxidant Properties

In an investigation of antioxidant potential published in Food Chemistry, thiohexital showed a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µg/mL in the DPPH assay.

Study 3: Tyrosinase Inhibition

A recent study focused on the compound's ability to inhibit tyrosinase activity in B16F10 melanoma cells. Thiohexital exhibited an IC50 value of 5 µM, significantly reducing melanin production compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.